REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[CH3:19][O:20][C:21]1[CH:22]=[C:23]([CH:35]=[C:36]([O:40][CH3:41])[C:37]=1[O:38][CH3:39])[C:24]1[O:25][C:26]2[C:31]([C:32](=[O:34])[CH:33]=1)=[CH:30][CH:29]=[CH:28][CH:27]=2.C([N-]C(C)C)(C)C.[Li+].[C:50](=[O:52])=[O:51]>O1CCCC1>[CH3:41][O:40][C:36]1[CH:35]=[C:23]([CH:22]=[C:21]([O:20][CH3:19])[C:37]=1[O:38][CH3:39])[C:24]1[O:25][C:26]2[C:31]([C:32](=[O:34])[C:33]=1[C:50]([OH:52])=[O:51])=[CH:30][CH:29]=[CH:28][CH:27]=2 |f:1.2,4.5|
|
Name
|
|
Quantity
|
9.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
1.6
|
Quantity
|
44.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
butyllithium n-hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=2OC3=CC=CC=C3C(C2)=O)C=C(C1OC)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
excess gaseous carbon dioxide being stirred out of the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to -78° C
|
Type
|
CUSTOM
|
Details
|
Then the cooling was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
STIRRING
|
Details
|
The dichloromethane phase was shaken with an aqueous saturated sodium bicarbonate solution (about 100 ml)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
CUSTOM
|
Details
|
precipitated out
|
Type
|
EXTRACTION
|
Details
|
The precipitated product was extracted from the reaction mixture with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The dichloromethane phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated, whereupon the product
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=2OC3=CC=CC=C3C(C2C(=O)O)=O)C=C(C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |